NadD inhibitor 3_23

CAS No.:

Cat. No.: VC1482761

Molecular Formula: C20H12ClF2N3OS

Molecular Weight: 415.8g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H12ClF2N3OS |

|---|---|

| Molecular Weight | 415.8g/mol |

| IUPAC Name | 3-amino-N-(2-chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C20H12ClF2N3OS/c21-14-9-12(23)5-7-16(14)25-19(27)18-17(24)13-6-8-15(26-20(13)28-18)10-1-3-11(22)4-2-10/h1-9H,24H2,(H,25,27) |

| Standard InChI Key | KKXYGKPDPOWFJD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N)F |

Introduction

Chemical Structure and Properties

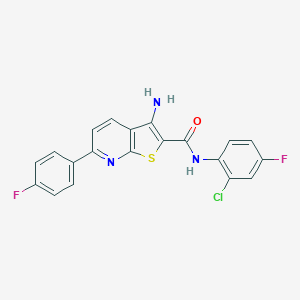

NadD inhibitor 3_23, chemically known as 3-Amino-N-(2-chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, is a small molecular compound with the chemical formula C20H12ClF2N3OS . The compound belongs to the thieno[2,3-b]pyridine class of molecules and features several distinctive structural elements, including:

-

A thieno[2,3-b]pyridine core scaffold

-

An amino group at the 3-position of the thiophene ring

-

A carboxamide linkage to a 2-chloro-4-fluorophenyl group

-

A 4-fluorophenyl substituent at the 6-position of the pyridine ring

The canonical SMILES representation of this compound is C1=CC(=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)Cl)N)F, which precisely defines its molecular structure . This structural information is crucial for understanding the compound's mechanism of action and its interactions with the target enzyme.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of NadD Inhibitor 3_23

| Property | Value |

|---|---|

| Molecular Formula | C20H12ClF2N3OS |

| Molecular Weight | 415.85 g/mol (calculated) |

| Chemical Class | Thieno[2,3-b]pyridine derivative |

| InChIKey | KKXYGKPDPOWFJD-UHFFFAOYSA-N |

| PubChem Compound ID | 1004117 |

| Alternative Identifiers | CHEMBL3666064, SCHEMBL11887598, ZINC661654 |

The compound's structural features, particularly the thieno[2,3-b]pyridine scaffold, contribute to its ability to interact with the NadD enzyme and inhibit its function, making it a valuable lead compound for the development of novel antimicrobial agents .

NAD Biosynthesis as an Antimicrobial Target

The NAD Biosynthesis Pathway

Nicotinamide adenine dinucleotide (NAD) is an essential cofactor involved in numerous cellular processes, including energy metabolism, redox reactions, and signaling pathways. In bacterial pathogens, NAD biosynthesis occurs through either the de novo pathway or the salvage pathway .

The de novo pathway begins with the conversion of tryptophan or aspartic acid to quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN). The salvage pathway, alternatively, recycles preformed pyridine nucleotides such as nicotinamide or nicotinic acid .

Role of NadD in NAD Biosynthesis

NadD, or nicotinic acid mononucleotide adenylyltransferase, catalyzes a critical step in NAD biosynthesis: the transfer of an adenylyl group from ATP to NaMN, forming nicotinic acid adenine dinucleotide (NaAD) . This reaction occurs as follows:

NaMN + ATP → NaAD + PPi

Mechanism of Action of NadD Inhibitor 3_23

Inhibitory Mechanism

NadD inhibitor 3_23 functions by interfering with the activity of the NadD enzyme, thereby disrupting NAD biosynthesis in bacterial cells. The compound competes with the natural substrate NaMN for binding to the active site of NadD . This competitive inhibition prevents the formation of NaAD, leading to a reduction in NAD levels within the bacterial cell.

The inhibition of NAD biosynthesis has profound effects on bacterial metabolism and survival, as NAD serves as a critical cofactor for numerous enzymatic reactions involved in energy production and other essential cellular processes . The depletion of NAD levels eventually leads to bacterial cell death, even under dormancy conditions .

Inhibitory Activity Against Bacterial NadD Enzymes

In Vitro Inhibition Data

NadD inhibitor 3_23 was identified through structure-based screening approaches aimed at discovering small-molecule inhibitors of bacterial NadD enzymes. Initial screening involved both in silico and in vitro methods to identify compounds with inhibitory activity against NadD from various bacterial pathogens .

Inhibitory activity of 3_23 was evaluated against NadD enzymes from different bacterial species, including Escherichia coli (ecNadD) and Bacillus anthracis (baNadD). The compound demonstrated moderate inhibitory activity with IC50 values of >200 μM against ecNadD and 63 μM against baNadD . While these IC50 values are relatively high compared to some other inhibitors, they still indicate significant inhibitory activity against the target enzymes.

Table 2: IC50 Values of NadD Inhibitor 3_23 Against Different Bacterial NadD Enzymes

| Enzyme | IC50 (μM) |

|---|---|

| E. coli NadD (ecNadD) | >200 |

| B. anthracis NadD (baNadD) | 63 |

This differential inhibitory activity against NadD enzymes from different bacterial species suggests that 3_23 may interact with specific structural features that vary among different bacterial NadD enzymes .

Structure-Activity Relationships

The thieno[2,3-b]pyridine scaffold of 3_23 appears to be important for its inhibitory activity. The presence of the amino group at the 3-position of the thiophene ring and the carboxamide linkage to the 2-chloro-4-fluorophenyl group likely contribute to its ability to interact with specific residues within the NadD active site .

Comparative analysis of 3_23 with other inhibitors of the same chemotype provides insights into the structural features critical for inhibitory activity. Modifications to the core scaffold or the substituents can significantly affect binding affinity and selectivity, offering opportunities for further optimization of this compound class .

Antimicrobial Activity

Activity Against Bacterial Pathogens

Table 3: Minimum Inhibitory Concentrations (MIC50) of NadD Inhibitor 3_23 Against Various Bacterial Pathogens

| Bacterial Species | MIC50 (μM) |

|---|---|

| Escherichia coli | 40 |

| Bacillus anthracis | >80 |

| Bacillus subtilis | >80 |

The observed antimicrobial activity correlates with the compound's ability to inhibit the NadD enzyme, suggesting an on-target mechanism of action. The greater activity against E. coli compared to Gram-positive bacteria might be due to differences in cell wall permeability, uptake mechanisms, or structural variations in the target enzyme across different bacterial species .

Structural Insights for Drug Development

Opportunities for Optimization

Based on the available structural and functional data, several strategies can be proposed for optimizing NadD inhibitor 3_23:

-

Modification of the thieno[2,3-b]pyridine scaffold to enhance binding affinity

-

Exploration of alternative substituents at key positions to improve selectivity

-

Incorporation of features to enhance cell penetration and reduce efflux

-

Development of prodrug approaches to improve pharmacokinetic properties

These optimization strategies could lead to the development of more potent and selective NadD inhibitors with improved antimicrobial activity against a range of bacterial pathogens, including drug-resistant strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume